(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide
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Overview
Description
(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a furan ring, and a pyrimidinylsulfamoylphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the pyrimidinylsulfamoylphenyl group: This step involves a coupling reaction, often facilitated by a palladium catalyst.
Formation of the cyano group: This is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but often involve the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Other cyano-containing compounds: These compounds often exhibit similar reactivity patterns, particularly in nucleophilic substitution reactions.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4S/c19-11-13(17(20)24)10-14-4-7-16(27-14)12-2-5-15(6-3-12)28(25,26)23-18-21-8-1-9-22-18/h1-10H,(H2,20,24)(H,21,22,23)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFEHGZVIQJSS-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=C(C#N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)/C=C(\C#N)/C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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